tert-Butyl (1-(thietan-3-ylamino)propan-2-yl)carbamate
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Overview
Description
tert-Butyl (1-(thietan-3-ylamino)propan-2-yl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a thietan-3-ylamino group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(thietan-3-ylamino)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thietan-3-ylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(thietan-3-ylamino)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
tert-Butyl (1-(thietan-3-ylamino)propan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(thietan-3-ylamino)propan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thietan-3-ylamino group is particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-(dipropylamino)propan-2-yl)carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate
Uniqueness
tert-Butyl (1-(thietan-3-ylamino)propan-2-yl)carbamate is unique due to the presence of the thietan-3-ylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H22N2O2S |
---|---|
Molecular Weight |
246.37 g/mol |
IUPAC Name |
tert-butyl N-[1-(thietan-3-ylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C11H22N2O2S/c1-8(5-12-9-6-16-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
InChI Key |
NHDCOMFGOMBLJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CSC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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